Zinc galactarate

Description

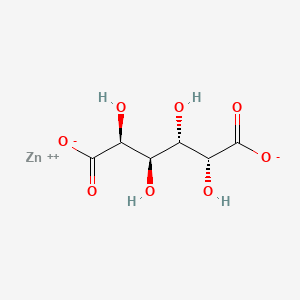

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

84878-14-8 |

|---|---|

Molecular Formula |

C6H8O8Zn |

Molecular Weight |

273.5 g/mol |

IUPAC Name |

zinc;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8.Zn/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2+,3+,4-; |

InChI Key |

UDUXSCSSSYZNKO-UEXKISHTSA-L |

Isomeric SMILES |

[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Zn+2] |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies for Zinc Galactarate and Analogous Complexes

Precursor Synthesis and Derivatization of Galactaric Acid

The foundational step in forming zinc galactarate is the synthesis of its organic ligand, galactaric acid (also known as mucic acid). This dicarboxylic acid is typically derived from D-galactose or its oxidized form, D-galacturonic acid.

Galactaric acid is a symmetrical six-carbon diacid that can be produced from the oxidation of D-galactose or D-galacturonic acid. nih.govwikipedia.org D-galacturonic acid, the main component of pectin, serves as a key precursor. wikipedia.orgnih.gov The oxidation process targets the aldehyde group at the C1 position, converting it into a carboxylic acid group, resulting in a molecule with carboxylic acid groups at both ends (C1 and C6). wikipedia.org Several methods have been established for this conversion.

Chemical Oxidation: The traditional and common method involves the use of strong oxidizing agents, such as nitric acid, to oxidize galactose. nih.govresearchgate.net

Electrolytic Oxidation: An alternative method is the electrolytic oxidation of D-galacturonate, which offers a different pathway to the desired diacid. nih.gov

Biocatalytic Conversion: Microbial and enzymatic conversions are increasingly explored as greener alternatives. Uronate dehydrogenase is an enzyme that can convert D-galacturonic acid to galactaric acid. researchgate.net Engineered microorganisms, such as Trichoderma reesei and Aspergillus niger, have been developed to perform this bioconversion. nih.govresearchgate.net For instance, uronic acid oxidase (UAO) has demonstrated the ability to selectively convert galacturonic acid to galactaric acid with 100% yield in 6 hours from pectin hydrolysate. researchgate.net

| Oxidation Method | Precursor | Key Reagents/Catalysts | Reported Conditions | Reference |

|---|---|---|---|---|

| Chemical | D-Galactose | Nitric Acid (HNO₃) | 5 M HNO₃, 95 °C | researchgate.net |

| Electrolytic | D-Galacturonate | Electrochemical cell | Not specified | nih.gov |

| Microbial | D-Galacturonate | Trichoderma reesei D-161646 | pH 4, 35 °C, fed-batch with lactose | nih.gov |

| Enzymatic | D-Galacturonic Acid | Uronic Acid Oxidase (UAO) | 6 hours, from pectin hydrolysate | researchgate.net |

Derivatization of galactaric acid, particularly through esterification, is a crucial step for creating precursors for polymers and other platform chemicals. mdpi.com This process involves reacting the carboxylic acid groups of galactaric acid with an alcohol, typically in the presence of an acid catalyst, to form an ester.

One notable application is the synthesis of furan-2,5-dicarboxylic acid (FDCA) esters, which are valuable bio-based platform chemicals. mdpi.com For example, galactaric acid can be reacted with dimethyl carbonate (DMC) in the presence of a Lewis acid catalyst like iron(III) sulfate to produce 2,5-furandicarboxylic acid dimethyl ester (FDME). mdpi.com In one study, this reaction, conducted in a stainless steel autoclave, yielded FDME as a white crystalline solid. mdpi.com Another approach reported the one-step synthesis of dibutyl furandicarboxylates from the reaction of meso-galactaric acid and 1-butanol with sulfuric acid as the catalyst. mdpi.com

| Product | Reactants | Catalyst/Medium | Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Furandicarboxylic Acid Dimethyl Ester (FDME) | Galactaric acid, Dimethyl Carbonate (DMC) | Iron(III) sulfate (Fe₂(SO₄)₃) | 200 °C, 6-8 h, autoclave | 70% | mdpi.com |

| Dibutyl Furandicarboxylates | meso-Galactaric acid, 1-Butanol | Sulfuric acid (H₂SO₄) | Not specified | Not specified | mdpi.com |

Direct Complexation Approaches for this compound Formation

The formation of this compound involves the coordination of zinc(II) ions with the galactarate dianion. This can be achieved through several synthetic strategies, including reactions in aqueous solutions, solid-state methods, and electrochemical synthesis.

The most straightforward method for synthesizing this compound is through an aqueous-phase reaction. This approach typically involves mixing a water-soluble zinc salt, such as zinc nitrate or zinc acetate, with a solution of galactaric acid or a soluble salt thereof (e.g., sodium galactarate). nih.govresearchgate.net The formation of the complex is driven by the chelation of the Zn(II) ion by the ligand.

Studies on the complexation of galactaric acid with other divalent metal ions, such as Co(II) and Ni(II), show that it behaves as a chelating ligand through a carboxylic oxygen and an α-hydroxy group. nih.gov A similar coordination is expected for zinc(II). The pH of the solution is a critical parameter, as it influences the deprotonation of the carboxylic acid and hydroxyl groups of galactaric acid, thereby affecting its coordinating ability. nih.govresearchgate.net In aqueous synthesis of zinc oxide nanoparticles, for example, the pH dictates the formation of various zinc hydroxo-complexes which then act as precursors to the final product. researchgate.netmdpi.com By analogy, controlling the pH in a zinc salt and galactaric acid solution would allow for the precipitation of the this compound complex.

Solid-state synthesis offers a solvent-free alternative for producing coordination compounds. These methods, which include mechanochemical grinding, can lead to the formation of novel structures and polymorphs. For this compound, a solid-state approach would involve the direct grinding of a solid zinc precursor, such as zinc acetate or zinc oxide, with solid galactaric acid.

The energy supplied by grinding can overcome the activation barrier for the reaction, leading to the formation of the coordination complex without the need for dissolution. While specific literature on the solid-state synthesis of this compound is limited, the methodology is well-established for other zinc-based coordination polymers and metal-organic frameworks. mdpi.comresearchgate.net For instance, zinc oxide nanocrystals have been synthesized by reacting zinc acetate with sodium hydroxide in the solid state. researchgate.net This demonstrates the feasibility of inducing coordination reactions in the absence of a solvent.

Electrochemical synthesis is a powerful and clean method for preparing coordination compounds. ias.ac.in The general principle involves the use of a sacrificial metal anode which dissolves during electrolysis to provide a steady source of metal cations that can react with a ligand in the electrolyte solution. ias.ac.inresearchgate.net

To synthesize this compound electrochemically, a cell would be constructed with a zinc metal anode and an inert cathode (e.g., platinum). researchgate.net The electrolyte would consist of a solution of galactaric acid in a suitable solvent, potentially with a supporting electrolyte to ensure conductivity. Upon applying a potential, the zinc anode oxidizes and dissolves, releasing Zn(II) ions into the solution:

Anode Reaction: Zn(s) → Zn²⁺(aq) + 2e⁻

These freshly generated Zn(II) ions then react directly with the deprotonated galactarate ligand (Gala²⁻) present in the solution to form the this compound complex, which may precipitate out of the solution.

Complexation Reaction: Zn²⁺(aq) + Gala²⁻(aq) → Zn(Gala)(s)

This method provides high-purity products as it avoids the introduction of counter-ions from precursor salts. ias.ac.in It has been successfully used to synthesize a variety of zinc(II) coordination compounds, including zinc(II) phenoxides. researchgate.net

Control of Reaction Parameters and Yield Optimization in the Synthesis of this compound and Analogous Complexes

The synthesis of this compound and analogous zinc-dicarboxylate coordination polymers is a nuanced process, highly dependent on the precise control of various reaction parameters. The optimization of these parameters is critical for directing the self-assembly process to achieve desired structural outcomes, high crystallinity, and maximized yields. Key factors that govern the formation and properties of the final product include the pH of the reaction medium, the choice of solvent system, the reaction temperature, and the use of catalytic or modulating agents.

Influence of pH and Solvent Systems

The interplay between pH and the solvent system is a cornerstone of rational design in the synthesis of zinc-carboxylate coordination polymers. These parameters dictate the speciation of the organic linker, the coordination environment of the zinc ion, and the kinetics of crystal nucleation and growth.

Influence of pH: The pH of the reaction medium directly governs the deprotonation state of the carboxylic acid groups on the galactarate ligand. For coordination to occur, the carboxyl groups must be at least partially deprotonated to act as effective binding sites for the Zn²⁺ ion.

Acidic Conditions (Low pH): At low pH, the carboxyl groups of galactaric acid remain fully protonated (-COOH), significantly hindering their ability to coordinate with zinc ions. This can lead to low or no product yield.

Neutral to Mildly Basic Conditions (Optimal pH): As the pH increases, the carboxyl groups deprotonate to carboxylates (-COO⁻), facilitating coordination with Zn²⁺. The optimal pH range allows for a sufficient concentration of the anionic galactarate ligand to drive the reaction forward. However, the specific structure of the resulting coordination polymer can be highly sensitive to small pH variations within this range, sometimes leading to different crystalline phases or supramolecular isomers. researchgate.net For instance, studies on zinc coordination polymers with other dicarboxylate ligands have shown that a shift in pH from 3.5 to 5.5 can result in completely different 2D and 3D network structures, respectively. researchgate.net

Strongly Basic Conditions (High pH): In highly alkaline solutions, while the galactarate ligand is fully deprotonated, there is a competing reaction: the precipitation of zinc hydroxide (Zn(OH)₂). This side reaction can significantly reduce the yield of the desired this compound complex.

The precise control of pH is therefore essential for balancing ligand activation with the prevention of metal hydroxide precipitation, as summarized in the table below.

| pH Range | State of Galactaric Acid | Coordination with Zn²⁺ | Potential Side Reactions |

| < 4 | Predominantly protonated (-COOH) | Very low / Inhibited | - |

| 4 - 8 | Partially to fully deprotonated (-COO⁻) | Favorable | Formation of different structural phases |

| > 8 | Fully deprotonated (-COO⁻) | Favorable | Precipitation of Zinc Hydroxide (Zn(OH)₂) |

Influence of Solvent Systems: The choice of solvent is a critical factor that influences the synthesis of zinc-dicarboxylate complexes by affecting the solubility of precursors, the coordination kinetics, and the final crystal morphology. researchgate.netnih.gov Solvents can act as reaction media, templates, or even as competing ligands. rsc.org

Common solvents used in these syntheses include N,N-dimethylformamide (DMF), methanol (MeOH), ethanol (EtOH), and water. The properties of the solvent, such as polarity, viscosity, and boiling point, play a crucial role. nih.gov For example, in the synthesis of a zinc-dicarboxylate-dabco framework, using DMF preferentially forms hexagonal rod-shaped crystals, whereas methanol leads to tetragonal plates, demonstrating the solvent's role as a template. rsc.org The use of mixed-solvent systems can further tune crystal size and morphology. rsc.org Hydrolysis of solvents like DMF can also influence the reaction outcome by generating amines that act as bases or templates. bath.ac.uk

The following table details the characteristics of common solvents and their effects on the synthesis of analogous zinc-based metal-organic frameworks (MOFs).

| Solvent | Polarity | Boiling Point (°C) | Common Effects on Synthesis |

| Water (H₂O) | High | 100 | "Green" solvent, promotes hydrogen bonding, can lead to hydrated phases. |

| Methanol (MeOH) | High | 65 | Can act as a template, reduces reactivity of nucleophilic linkers. rsc.org |

| Ethanol (EtOH) | Medium | 78 | Often used in mixed-solvent systems, influences crystal size. |

| N,N-Dimethylformamide (DMF) | High | 153 | High solubility for reactants, can act as a template, may decompose at high temperatures to generate base. rsc.orgbath.ac.uk |

| N,N-Diethylformamide (DEF) | High | 177 | Similar to DMF but with a higher boiling point, allowing for higher reaction temperatures. |

Temperature Effects on Coordination Kinetics

Temperature is a fundamental thermodynamic parameter that profoundly impacts both the kinetics and thermodynamics of this compound formation. In solvothermal or hydrothermal synthesis, temperature control is paramount for obtaining crystalline, phase-pure products.

The formation of coordination polymers is an equilibrium process involving the breaking of solvent-metal coordination bonds and the formation of ligand-metal coordination bonds. Temperature influences the rate at which this equilibrium is reached and can determine whether the final product is the kinetically or thermodynamically favored one. acs.org

Low Temperatures: At lower temperatures (including room temperature), the reaction kinetics are slow. This can lead to the formation of a kinetically favored product, which may be amorphous or have a less stable crystalline structure. Nucleation is often slow, which can sometimes favor the growth of larger, higher-quality single crystals if the reaction is allowed to proceed for a long time.

High Temperatures: Increasing the temperature generally accelerates the reaction rate, leading to faster crystallization. mdpi.com Higher temperatures provide the necessary activation energy to overcome kinetic barriers, often resulting in the formation of the most thermodynamically stable and dense phase. researchgate.netrsc.org However, excessively high temperatures can also lead to the decomposition of the organic ligand or the solvent and may favor the formation of undesirable, dense inorganic phases like zinc oxide. nih.govnih.gov

The effect of temperature is often linked with reaction time. A systematic study on the hydrothermal synthesis of ZnO, an analogous metal oxide system, showed that increasing temperature from 100 °C to 200 °C led to significant changes in product morphology, from hexagonal rods to disordered nanosized plates. mdpi.com This highlights how temperature affects diffusion and crystallization processes.

| Temperature Range | Effect on Kinetics | Common Product Characteristics |

| Room Temp. to < 100 °C | Slow nucleation and growth | Kinetically controlled products, potentially amorphous or metastable phases, can yield large single crystals over long periods. |

| 100 °C to 180 °C | Increased reaction and crystallization rates | Thermodynamically stable, crystalline phases, smaller crystal sizes due to rapid nucleation. |

| > 180 °C | Very rapid reaction rates | Risk of ligand/solvent decomposition, potential formation of dense inorganic phases (e.g., ZnO). |

Catalytic Enhancements in Metal-Ligand Assembly

While traditional catalysts are not typically employed in the self-assembly of coordination polymers like this compound, certain chemical additives, known as modulators, can be used to control and enhance the metal-ligand assembly process. rsc.org These modulators function by influencing the kinetics of crystallization.

The primary roles of modulators in the synthesis include:

Improving Crystallinity and Reducing Defects: By slowing the crystal growth process, modulators allow for more ordered self-assembly, leading to products with higher crystallinity and fewer structural defects. nih.gov

Controlling Crystal Size and Morphology: The concentration and type of modulator can be varied to precisely control the size of the resulting crystals. nih.govacs.org Higher concentrations of a modulator generally lead to larger crystals because the modulator slows down the nucleation rate, allowing fewer crystals to grow to a larger size.

Phase Selectivity: In cases where multiple crystalline phases are possible, a modulator can help direct the synthesis towards a specific desired phase by altering the relative rates of formation.

The mechanism of modulation involves a dynamic equilibrium between the modulator and the linker coordinating to the metal nodes. This enhances the reversibility of the coordination bond formation, effectively "proofreading" the assembly process and allowing defects to be corrected. nih.gov While this process often slows down the reaction, some studies have noted that modulators can paradoxically increase the rate of formation in certain solvent systems, possibly due to interactions with trace amounts of water. rsc.org The choice of modulator and its concentration must be carefully optimized for each specific metal-ligand system to achieve the desired outcome without completely inhibiting the formation of the product.

| Modulator Type | Example | Mechanism of Action | Effect on Synthesis |

| Monocarboxylic Acids | Acetic Acid, Formic Acid, Benzoic Acid | Competes with the dicarboxylate linker for coordination sites on the zinc ion. researchgate.netnih.gov | Slows crystallization, improves crystallinity, increases crystal size, can introduce controlled defects. |

| Inorganic Acids | HCl, HBF₄ | Acts as a protonation modulator, controlling the deprotonation equilibrium of the linker. researchgate.net | Influences nucleation rate and can improve phase purity. |

| Coordinating Anions | Nitrate (from Zn(NO₃)₂), Acetate (from Zn(OAc)₂) | The counter-ion of the zinc salt can act as a weak modulator. | Affects reaction kinetics and can be incorporated into the final structure. |

Structural Elucidation and Advanced Spectroscopic Characterization of Zinc Galactarate

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups and bonding within a molecule. These methods are instrumental in confirming the coordination of the galactarate ligand to the zinc center.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of zinc galactarate, FTIR is crucial for confirming the deprotonation of the carboxylic acid groups of galactaric acid and their subsequent coordination to the zinc ion. nih.govrsc.org

The spectrum of free galactaric acid exhibits a strong, broad absorption band characteristic of the O-H stretching of hydrogen-bonded hydroxyl groups, typically observed around 3287 cm⁻¹. doi.org It also shows a sharp peak for the C=O stretching of the carboxylic acid group, usually found near 1700 cm⁻¹. Upon formation of this compound, significant changes in the FTIR spectrum are expected:

Disappearance of the Carboxylic Acid C=O Band: The peak corresponding to the C=O stretch of the free carboxylic acid diminishes or disappears entirely.

Appearance of Carboxylate Stretching Bands: Two new, strong absorption bands appear, corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The asymmetric stretch typically appears in the range of 1570–1632 cm⁻¹, while the symmetric stretch is found between 1394–1420 cm⁻¹. nih.govshepchem.comresearchgate.net The energy difference (Δν) between these two bands can provide information about the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging). nih.gov

Shifts in O-H Bands: The broad O-H stretching band from the alcohol groups on the galactarate backbone remains, though its position and shape may be altered due to changes in hydrogen bonding upon complexation.

Zn-O Stretching Vibration: A new band, typically in the far-infrared region (below 600 cm⁻¹), may be observed, corresponding to the Zn-O stretching vibration, directly evidencing the metal-ligand bond.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Alcohol) | ~3300 (broad) | Stretching vibration of hydroxyl groups on the galactarate backbone. |

| C-H Stretch | ~2900 | Stretching vibrations of C-H bonds in the ligand. |

| Asymmetric COO⁻ Stretch | 1570 - 1632 | Asymmetric stretching of the coordinated carboxylate group. shepchem.comresearchgate.net |

| Symmetric COO⁻ Stretch | 1394 - 1420 | Symmetric stretching of the coordinated carboxylate group. nih.gov |

| Zn-O Stretch | < 600 | Vibration of the bond between the zinc ion and carboxylate oxygen. |

Raman Spectroscopy for Vibrational Fingerprint Mapping

Raman spectroscopy is complementary to FTIR and provides information on the vibrational modes of a molecule. researchgate.net It is particularly sensitive to non-polar bonds and is useful for examining the carbon backbone of the galactarate ligand and the metal-oxygen bonds.

For this compound, Raman spectroscopy can be used to:

Confirm Carboxylate Formation: Similar to FTIR, the formation of the carboxylate group results in characteristic Raman bands. The symmetric stretch of the COO⁻ group is often strong in the Raman spectrum.

Map the Carbon Backbone: The C-C stretching region (typically 1040-1120 cm⁻¹) provides a "fingerprint" that is characteristic of the galactarate ligand's conformation. epa.gov

Identify Metal-Ligand Bonds: Low-frequency Raman scattering can reveal vibrations corresponding to the Zn-O bonds, which are often found in the 200-500 cm⁻¹ range for zinc complexes. rsc.orgsci-hub.se

The combination of FTIR and Raman spectra offers a comprehensive vibrational profile of this compound, confirming the presence of key functional groups and the coordination to the metal center. researchgate.netepa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution. For this compound, which is diamagnetic, various NMR techniques can be employed to map out the connectivity and stereochemistry of the galactarate ligand.

Proton (¹H) NMR Spectroscopy for Ligand Proton Environments

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. In galactaric acid, the protons on the carbon backbone (H-2, H-3, H-4, H-5) have distinct chemical shifts. rsc.orgkubsu.rursc.org In D₂O, the spectrum of galactarate shows two singlets or narrow multiplets for the two pairs of equivalent methine protons (H-2/H-5 and H-3/H-4) due to the molecule's meso nature. rsc.org Typical shifts for galactaric acid in D₂O are around 4.12 ppm and 3.79 ppm. rsc.org

Upon coordination to the Zn²⁺ ion, the following changes in the ¹H NMR spectrum are anticipated:

Chemical Shift Changes: The electron density around the protons will be altered due to the coordination of the carboxylate groups and potential involvement of the hydroxyl groups in bonding. This leads to shifts in the resonance frequencies of the galactarate protons. The protons alpha to the carboxylate groups (H-2 and H-5) are expected to be most affected. kubsu.ru

Changes in Coupling Constants: The dihedral angles between adjacent protons may change upon complexation, which would be reflected in the proton-proton coupling constants (J-couplings).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2, H-5 | 4.0 - 4.3 | d or m | Alpha to carboxylate; expected to shift upon coordination. |

| H-3, H-4 | 3.7 - 4.0 | d or m | Beta to carboxylate; less significant shift expected. |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Characterization

¹³C NMR spectroscopy probes the carbon framework of the molecule. For this compound, it can distinguish between the carboxylate carbons and the carbons of the sugar backbone. The spectrum of free galactarate in D₂O shows signals for the carboxyl carbons (C-1/C-6) and the methine carbons (C-2/C-5 and C-3/C-4). rsc.org

Key features expected in the ¹³C NMR spectrum of this compound include:

Carboxyl Carbon Shifts: The chemical shift of the carboxylate carbons (typically 175-180 ppm) is sensitive to coordination. rsc.org The interaction with zinc will influence the electronic environment of these carbons, causing a noticeable shift compared to the free acid.

Methine Carbon Shifts: The carbons of the backbone (C-2, C-3, C-4, C-5), typically found in the 70-75 ppm region, will also experience shifts, albeit generally smaller than those of the carboxylate carbons. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-1, C-6 | 178 - 182 | Carboxylate carbons; shift indicates coordination. rsc.org |

| C-2, C-5 | 71 - 73 | Methine carbons alpha to carboxylate. rsc.org |

| C-3, C-4 | 70 - 72 | Methine carbons beta to carboxylate. rsc.org |

Two-Dimensional (2D) NMR Techniques (e.g., COSY) for Connectivity

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure. Correlation SpectroscopY (COSY) is a homonuclear 2D NMR experiment that reveals proton-proton coupling networks. rsc.org

In the COSY spectrum of this compound, cross-peaks will appear between the signals of protons that are spin-coupled (typically on adjacent carbons). The expected correlations would be:

A cross-peak between the H-2 and H-3 signals.

A cross-peak between the H-3 and H-4 signals.

A cross-peak between the H-4 and H-5 signals.

This pattern of cross-peaks would definitively establish the connectivity of the protons along the galactarate backbone, confirming the integrity of the ligand within the complex. Further 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) could be used to correlate the proton signals with their directly attached carbons and with carbons two or three bonds away, respectively, providing a complete and unambiguous structural assignment. rsc.org

X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination

X-ray diffraction is a cornerstone technique for determining the atomic and molecular structure of a crystal. By irradiating a sample with X-rays and analyzing the diffraction pattern, researchers can deduce the arrangement of atoms within the crystal lattice.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and assess the degree of crystallinity of a bulk sample. In the analysis of this compound, PXRD would be employed to confirm the formation of a new crystalline phase, distinct from its precursors (zinc salts and galactaric acid), and to ensure the absence of unreacted starting materials or amorphous content.

While a specific, publicly available PXRD pattern for this compound is not documented, the analysis of structurally related compounds provides insight into the expected results. For instance, studies on other zinc dicarboxylates and metal galactarates demonstrate the utility of PXRD in confirming their crystalline nature. nih.govresearchgate.netcambridge.org The diffraction pattern consists of a series of peaks at specific angles (2θ), which act as a fingerprint for the crystalline solid. The position and intensity of these peaks are determined by the crystal lattice parameters.

For comparison, the crystallographic data for calcium galactarate tetrahydrate, a closely related metal-dicarboxylate, and zinc glutarate, a zinc dicarboxylate with a similar chain length, are presented below. These compounds show well-defined diffraction patterns indicative of their crystalline structures. cambridge.orgresearchgate.net

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| Calcium Galactarate Tetrahydrate cambridge.org | CaC₆H₈O₈·4H₂O | Orthorhombic | Pcan | a=7.3359 Å, b=11.6296 Å, c=15.0978 Å |

| Zinc Glutarate researchgate.net | Zn(C₅H₆O₄) | Monoclinic | P12/c1 | a=13.933 Å, b=4.782 Å, c=9.281 Å, β=90.62° |

Single Crystal X-ray Diffraction for Definitive Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive information about the molecular structure of a compound, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. This technique requires a single, high-quality crystal.

For this compound, an SCXRD analysis would reveal how the zinc(II) ions are coordinated by the galactarate ligands. The galactarate anion offers multiple coordination sites: two carboxylate groups and four hydroxyl groups. This versatility allows for the formation of various coordination polymers. nih.govmdpi.com Based on studies of other zinc carboxylate coordination polymers, the Zn(II) center typically adopts a tetrahedral or octahedral coordination geometry. rsc.orgencyclopedia.pub

A definitive single crystal structure for this compound is not available in open literature, but the crystal structure of zinc glutarate, Zn(C₅H₆O₄), has been reported and serves as an excellent model. researchgate.net In this structure, the zinc atom is coordinated by oxygen atoms from the carboxylate groups of the glutarate ligands, forming a polymeric chain. The analysis provides precise atomic coordinates, allowing for a complete description of the molecular geometry.

| Parameter | Zinc Glutarate researchgate.net |

|---|---|

| Chemical Formula | C₅H₆O₄Zn |

| Crystal System | Monoclinic |

| Space Group | P12/c1 (No. 13) |

| a (Å) | 13.933(2) |

| b (Å) | 4.782(1) |

| c (Å) | 9.281(2) |

| β (°) | 90.62(1) |

| Volume (ų) | 618.3 |

| Z (Formula units/cell) | 4 |

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally unstable and non-volatile compounds like metal-organic complexes. cambridge.org It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the detection of the intact molecular ion or its adducts.

In the ESI-MS analysis of this compound, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. One would expect to observe ions corresponding to the this compound complex, likely as protonated or sodiated adducts, such as [Zn(C₆H₈O₈) + H]⁺ or [Zn(C₆H₈O₈) + Na]⁺. Tandem mass spectrometry (MS/MS) experiments could then be performed to induce fragmentation, providing clues about the compound's connectivity. Studies on other basic zinc carboxylates have shown characteristic fragmentation patterns, often involving the loss of a carboxylate ligand or the formation of stable oxo-zinc clusters. rsc.org A significant challenge in the ESI-MS of zinc complexes can be the deposition of zinc on the instrument's emitter, which can affect quantification. nih.gov

| Expected Ion | Formula | Calculated m/z (for ⁶⁴Zn, ¹²C, ¹H, ¹⁶O) |

|---|---|---|

| [Zn(C₆H₈O₈) - H]⁻ | [C₆H₇O₈Zn]⁻ | 270.94 |

| [Zn(C₆H₈O₈) + Na]⁺ | [C₆H₈O₈ZnNa]⁺ | 294.95 |

| [Zn₂(C₆H₈O₈)₂ - H]⁻ | [C₁₂H₁₅O₁₆Zn₂]⁻ | 542.88 |

Advanced X-ray Absorption Spectroscopy for Local Structure (if applicable)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and/or electronic structure of a specific absorbing atom.

X-ray Absorption Near-Edge Structure (XANES)

X-ray Absorption Near-Edge Structure (XANES), also known as NEXAFS (Near-Edge X-ray Absorption Fine Structure), focuses on the region near an absorption edge. For this compound, Zn K-edge XANES would be highly informative. The technique is sensitive to the oxidation state of the zinc atom (which would be confirmed as +2) and, more importantly, its coordination geometry (e.g., tetrahedral vs. octahedral) and the nature of the coordinating ligands (in this case, oxygen from carboxylate and hydroxyl groups). rsc.org

The features in a XANES spectrum, such as the position of the absorption edge and the intensity of the pre-edge and white line peaks, serve as a fingerprint for the zinc ion's local environment. princeton.eduacs.org For example, research has shown a strong correlation between the intensity of the white line in Zn K-edge spectra and the coordination number; tetrahedrally coordinated zinc complexes typically exhibit a white line with a lower intensity compared to penta- or hexa-coordinated complexes. researchgate.net By comparing the experimental XANES spectrum of this compound to those of well-characterized zinc standards (e.g., zinc acetate, zinc oxide), one can determine the average local structure around the zinc atoms within the material. msu.runih.gov

| XANES Feature | Structural Information Deduced | Reference Example |

|---|---|---|

| Edge Position | Oxidation State of Zinc (Expected: +2) | Comparison with Zn foil (Zn⁰) and ZnO (Zn²⁺) |

| White Line Intensity | Coordination Number (e.g., 4 vs. 6) | Lower for tetrahedral (e.g., Zn in some enzymes), higher for octahedral (e.g., aqueous Zn(H₂O)₆²⁺) researchgate.net |

| Pre-edge Features | Symmetry of the coordination site | Presence/absence can indicate centrosymmetric vs. non-centrosymmetric environment |

Extended X-ray Absorption Fine Structure (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for probing the local atomic environment of a specific element, in this case, zinc. It provides detailed information about the coordination number, the distance to neighboring atoms, and the identity of these atoms. While specific EXAFS data for this compound is not extensively published, the analysis can be inferred from studies of similar zinc complexes with carboxylate ligands and other oxygen-containing environments. osti.govnih.gov

In a hypothetical EXAFS analysis of this compound, the absorption spectrum at the Zn K-edge (9659 eV) would be measured. researchgate.net The resulting data would reveal the local structure around the zinc ion. Typically, zinc(II) in carboxylate complexes adopts either a tetrahedral or octahedral coordination geometry. osti.gov The analysis would likely show that the central zinc atom is coordinated to oxygen atoms from the carboxylate groups of the galactarate anion and potentially from water molecules if the compound is in a hydrated form.

The EXAFS technique is capable of distinguishing between different coordination shells. mdpi.com The first shell would consist of the nearest-neighbor oxygen atoms. By fitting the experimental data, precise Zn-O bond distances can be determined. For instance, a tetrahedrally coordinated zinc species would be identified by a coordination number of approximately four, with typical Zn-O bond distances around 1.97 Å. mdpi.com An octahedrally coordinated environment would show a coordination number of six, with slightly longer bond distances. researchgate.net This detailed structural information is crucial for understanding the bonding and reactivity of the compound.

Table 1: Representative EXAFS Parameters for Zinc(II) in an Oxygen-Dominated Coordination Environment

| Parameter | Typical Value | Significance |

| Coordination Number (N) | 4 or 6 | Indicates tetrahedral or octahedral geometry. |

| Element | Oxygen (O) | Identifies the neighboring atoms. |

| Bond Distance (R) | ~1.97 - 2.05 Å | Provides the precise distance between Zn and O atoms. mdpi.comprinceton.edu |

Thermal Analysis for Material Integrity and Transition Assessment

Thermal analysis techniques are essential for characterizing the thermal stability, decomposition pathways, and phase transitions of materials. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide a comprehensive profile of its behavior upon heating.

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing processes such as dehydration and decomposition. google.com A TGA of a hydrated this compound salt would be expected to show a multi-step decomposition profile.

The first stage of weight loss, typically occurring at temperatures below 200°C, would correspond to the loss of water of hydration. The specific temperature and percentage of mass loss in this step would allow for the determination of the number of water molecules present in the crystal structure. Following dehydration, the anhydrous this compound would remain stable over a certain temperature range before undergoing further decomposition at higher temperatures. This second major weight loss stage involves the breakdown of the organic galactarate anion. The process ultimately yields zinc oxide (ZnO) as the final, thermally stable residue at high temperatures (e.g., above 500°C). researchgate.net The experimental mass of the final residue can be compared to the theoretical percentage of ZnO in the parent compound to verify the compound's stoichiometry.

Table 2: Illustrative TGA Decomposition Profile for a Hydrated Metal Galactarate

| Temperature Range (°C) | Process | Weight Loss (%) | Resulting Product |

| 50 - 200 | Dehydration | Corresponds to loss of H₂O | Anhydrous this compound |

| 250 - 500 | Decomposition | Corresponds to loss of organic moiety | Zinc Oxide (ZnO) |

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies thermal events such as melting, crystallization, and decomposition, indicating whether they are endothermic (heat absorbing) or exothermic (heat releasing). google.com

The DSC thermogram for this compound would complement the TGA data. The dehydration process identified by TGA would appear as a broad endothermic peak in the DSC curve, representing the energy required to remove the water molecules from the crystal lattice. At higher temperatures, the decomposition of the galactarate ligand would be associated with one or more distinct thermal events. These could be complex, involving both endothermic (bond-breaking) and exothermic (oxidation) processes, appearing as a series of peaks in the DSC trace. researchgate.net These analyses are critical for establishing the material's thermal limits and understanding its transition behavior. google.com

Table 3: Expected DSC Thermal Events for this compound

| Temperature Range (°C) | Thermal Event | Type of Peak | Process |

| 50 - 200 | Dehydration | Endothermic | Loss of bound water molecules. |

| 250 - 500 | Decomposition | Endothermic/Exothermic | Breakdown of the galactarate anion. |

Coordination Chemistry and Metal Ligand Interactions in Zinc Galactarate Systems

Zinc(II) Coordination Preferences and Geometric Flexibility

The coordination behavior of the Zinc(II) ion is a key determinant in the structure of zinc galactarate. Its electronic configuration and the resulting lack of ligand field stabilization energy bestow upon it a remarkable degree of geometric flexibility.

The Zinc(II) ion possesses a [Ar]d¹⁰ electron configuration, meaning its d-shell is completely filled. nih.gov This seemingly simple electronic feature has profound consequences for its coordination chemistry. Unlike many transition metals with partially filled d-orbitals, Zn(II) experiences no ligand field stabilization energy. nih.gov This absence of electronic preference for a particular geometry means that the arrangement of ligands around the zinc ion is primarily dictated by factors such as the size and charge of the ligands and the minimization of steric repulsion between them. nih.govlibretexts.org

This inherent flexibility allows zinc to readily adapt its coordination sphere, a trait that is crucial in biological systems where it often plays catalytic or structural roles. oup.com The bonding in zinc complexes is predominantly ionic in nature, with the 4s orbital playing the most significant role in any covalent interactions. oup.com This further contributes to the lack of strong directional bonding and the observed geometric adaptability.

Reflecting its electronic configuration, the Zinc(II) ion does not exhibit a strong preference for a single coordination number and can readily adopt geometries ranging from tetrahedral to octahedral. researchgate.netmdpi.com While four- and six-coordinate complexes are the most common, five-coordinate geometries are also frequently observed. wikipedia.orgnih.gov

Surveys of crystallographic databases reveal that four-coordination is prevalent in many zinc complexes. nih.gov Tetrahedral geometry is a common arrangement for four-coordinate zinc, as seen in complexes like [Zn(CN)₄]²⁻. uomustansiriyah.edu.iq Six-coordinate octahedral complexes are also widespread, with the hydrated zinc ion, [Zn(H₂O)₆]²⁺, serving as a classic example. nih.govwikipedia.org

The energetic barriers between these different coordination geometries are often small, allowing for facile interconversion. libretexts.org This flexibility is a hallmark of zinc coordination chemistry and is a key factor in the diverse structures that can be formed with ligands like galactarate.

Table 1: Common Coordination Geometries of Zinc(II)

| Coordination Number | Geometry |

| 4 | Tetrahedral |

| 5 | Trigonal Bipyramidal, Square Pyramidal |

| 6 | Octahedral |

Galactarate as a Polydentate Ligand

Galactarate, the conjugate base of galactaric acid, is a rich and versatile ligand due to the presence of multiple potential donor sites. As a polydentate ligand, it can bind to a metal ion through more than one atom, a process known as chelation. thinkdochemicals.comlibretexts.orgyoutube.com This ability to form multiple bonds with the central metal ion significantly enhances the stability of the resulting complex. youtube.com

The two carboxylate groups at either end of the galactarate molecule are primary sites for coordination to the zinc ion. Carboxylate ligands are known to exhibit a remarkable variety of coordination modes, which contributes to the structural diversity of metal-carboxylate complexes. wikipedia.orgrsc.org These modes include:

Monodentate: One of the oxygen atoms of the carboxylate group binds to a single metal center.

Bidentate Chelate: Both oxygen atoms of the same carboxylate group bind to the same metal center, forming a four-membered ring.

Bidentate Bridging: The carboxylate group bridges two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

The specific coordination mode adopted by the carboxylate groups in this compound will depend on factors such as the stoichiometry of the reaction, the pH of the solution, and the presence of other coordinating species.

In addition to the carboxylate groups, the four hydroxyl groups along the carbon chain of galactarate can also participate in coordination to the zinc ion. The presence of both carboxyl and hydroxyl groups makes α-hydroxycarboxylic acids, like galactaric acid, particularly effective chelating agents. giqimo.com

The involvement of hydroxyl groups in chelation can lead to the formation of stable five- or six-membered chelate rings, which are thermodynamically favored. researchgate.netresearchgate.net The deprotonation of these hydroxyl groups at higher pH values can further enhance their coordinating ability. nih.gov Spectroscopic studies on similar systems suggest that chelation involving a carboxylic oxygen and an α-hydroxyl group is a likely binding mode. nih.gov

Thermodynamic Parameters of Complexation

The formation of this compound is governed by thermodynamic principles, with the stability of the complex being a key parameter. Potentiometric studies on the complexation of Zn(II) with galactaric acid have provided insights into the thermodynamics of this interaction.

At higher pH values, a deprotonated species, [Zn(GalaH₋₁)]⁻, can also form, where a coordinated hydroxyl group loses a proton. nih.gov This demonstrates the pH-dependent nature of the coordination chemistry in the zinc-galactarate system.

Determination of Stability Constants (log Kstab)

The stability of the this compound complex in aqueous solution has been quantified through potentiometric measurements. The stability constant (log Kstab) is a measure of the strength of the interaction between the zinc ion and the galactarate ligand. For the formation of the 1:1 complex [Zn(Gala)], the stability constant has been determined at a controlled temperature and ionic strength.

A key study by Saladini et al. provides the stability constant for the [Zn(Gala)] complex. nih.gov The reported value indicates a significant affinity between the zinc ion and the galactarate ligand, leading to the formation of a stable complex in solution. The chelate effect, arising from the multidentate nature of the galactarate ligand, contributes substantially to this stability.

| Complex Species | log Kstab | Temperature (°C) | Ionic Strength (M) | Reference |

|---|---|---|---|---|

| [Zn(Gala)] | 2.62 ± 0.03 | 25 | 0.1 (NaCl) | nih.gov |

Enthalpy (ΔH°) and Entropy (ΔS°) Changes of Complex Formation

The thermodynamic parameters of complex formation, namely the enthalpy change (ΔH°) and entropy change (ΔS°), provide deeper insight into the nature of the bonding between zinc and galactarate. These values can be determined by studying the temperature dependence of the stability constant.

| Complex Species | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) | Reference |

|---|---|---|---|

| [Zn(Gala)] | 15.2 ± 0.5 | 101 ± 2 | nih.gov |

Influence of Environmental Factors on Coordination Dynamics

The coordination of zinc by galactarate is sensitive to environmental factors, most notably pH and temperature. These factors can influence the speciation of the complex and the lability of the metal-ligand bonds.

Temperature: Temperature influences the stability of the this compound complex, as reflected in the temperature dependence of the stability constant. An increase in temperature generally leads to a decrease in the stability of exothermic complexation reactions and an increase in the stability of endothermic ones. Given the endothermic nature of the [Zn(Gala)] formation, an increase in temperature would favor the formation of the complex. nih.gov Temperature also affects the kinetics of ligand exchange, with higher temperatures typically leading to faster exchange rates and more dynamic coordination.

Supramolecular Assemblies and Non-Covalent Interactions

Electrostatic Interactions and Ion Pairing

Electrostatic interactions are fundamental to the structure of this compound. The primary interaction is the ionic bond between the positively charged zinc(II) ion and the negatively charged carboxylate groups of the galactarate dianion. In solution, this can lead to the formation of ion pairs. The extent of ion pairing is influenced by the dielectric constant of the solvent and the concentration of the ions. In the solid state, these electrostatic forces are a major contributor to the lattice energy of the crystal. The distribution of charge within the complex, with localized positive charge on the zinc center and negative charges on the carboxylate oxygens, dictates the preferred arrangement of the ions in the crystal lattice to maximize electrostatic attraction and minimize repulsion.

Theoretical and Computational Investigations of Zinc Galactarate Complexes

Quantum Mechanical Approaches for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties and bonding within zinc galactarate. These methods provide a detailed picture of the molecule's electronic configuration and the nature of the forces holding it together.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the binding energies and equilibrium geometries of metal complexes like this compound.

DFT calculations can predict the most stable three-dimensional arrangement of atoms in the this compound complex. By optimizing the geometry, researchers can obtain crucial information about bond lengths, bond angles, and torsion angles. For instance, DFT studies on similar zinc-ligand systems have been benchmarked against experimental data to ensure accuracy. nih.gov The choice of functional and basis set is critical for obtaining reliable results, with functionals like M05-2X and basis sets such as 6-311++G(d,p) showing good performance for zinc-amino acid complexes. nih.govrsc.org In the context of this compound, DFT would be used to model the coordination of the zinc ion by the carboxylate and hydroxyl groups of the galactarate ligand.

The binding energy, which represents the strength of the interaction between the zinc ion and the galactarate ligand, is another key parameter derived from DFT calculations. A higher binding energy indicates a more stable complex. For zinc clusters, binding energies have been shown to increase with cluster size, indicating cooperative effects. beilstein-journals.org Similar principles would apply to the interaction of zinc with the multidentate galactarate ligand. The M05-2X functional has been identified as a reliable method for reproducing the dissociation energies of zinc-containing compounds. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Zinc Complexes

| Functional | Basis Set | Application | Reference |

| M05-2X | 6-311++G(d,p) | Geometries and binding energies of zinc-amino acid complexes. | rsc.org |

| B3LYP | 6-31G(d,p) | Structural and thermodynamic parameters of hydrated zinc ions. | psu.edu |

| PBE | - | Binding energies of zinc clusters. | beilstein-journals.org |

| M06/M06-L | 6-311++G(d,p) | Infrared spectra and interatomic distances of zinc-amino acid complexes. | rsc.org |

This table is for illustrative purposes and shows functionals and basis sets commonly used for zinc complexes, which would be applicable to the study of this compound.

DFT and other quantum mechanical methods are also employed to predict the electronic properties of this compound, such as the distribution of electron density, and to analyze the nature of the molecular orbitals. arxiv.org This includes identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and electronic transitions of the molecule. ias.ac.indiva-portal.org

The interaction between the orbitals of the zinc ion and the galactarate ligand dictates the nature of the chemical bond. In zinc oxide, for example, the LUMO is associated with the zinc 4s orbital and the HOMO with the oxygen 2p orbital. diva-portal.org A similar analysis for this compound would reveal how the zinc d-orbitals interact with the oxygen orbitals of the carboxylate and hydroxyl groups. These interactions can be visualized through partial charge density plots, which show the delocalization of charge within the molecule. ias.ac.in The nature of these bonds can range from largely ionic to having significant covalent character, which can be elucidated by analyzing the electron localization function. ias.ac.in

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical methods provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. This is particularly important for understanding how this compound behaves in a solution, such as in a biological environment.

MD simulations can model the interactions between this compound and solvent molecules, typically water. This allows for the characterization of the solvation shells, which are the layers of solvent molecules that arrange themselves around the complex. researchgate.netjussieu.fr The structure and dynamics of these solvation shells are crucial for the solubility and reactivity of the complex.

Simulations can determine the coordination number of the zinc ion in solution, which is the number of directly interacting solvent molecules. For aqueous zinc ions, a coordination number of six is commonly observed, forming a hexahydrated complex. jussieu.frmdpi.com The simulations also provide information on the distances between the zinc ion and the solvent molecules in the first and second solvation shells. mdpi.com For this compound, MD simulations would reveal how the presence of the galactarate ligand influences the structure of the surrounding water molecules.

Ligand exchange is a fundamental process where a ligand bound to a metal center is replaced by another. MD simulations can be used to model the mechanisms and timescales of these exchange processes. ambermd.org In the context of this compound, this could involve the displacement of a water molecule from the zinc's coordination sphere by another ligand, or even the exchange of the galactarate ligand itself.

The ability to simulate these processes is dependent on the force field used in the MD simulation. While standard bonded models cannot simulate changes in coordination number, more advanced methods are available. ambermd.org Understanding ligand exchange is critical for predicting the stability of the this compound complex in the presence of other potential ligands in a biological system. For instance, studies on zinc norcorrole complexes have shown significantly higher binding constants for nitrogen-containing ligands compared to analogous zinc porphyrins, a finding that can be explored through simulation. peeksgroup.com

Computational Prediction of Structural Features and Stability

Computational methods are invaluable for predicting the three-dimensional structure and assessing the thermodynamic stability of this compound. These predictions can guide synthetic efforts and provide a basis for understanding the compound's function.

By combining methods like particle swarm optimization with first-principles calculations, it is possible to search for and identify stable structures of zinc-containing compounds. researchgate.net Such approaches could be applied to predict the most likely coordination modes of the galactarate ligand to the zinc ion, considering the flexibility of the galactarate molecule.

The stability of the predicted structures can be evaluated by calculating their formation energies. Computational studies on zinc sulfide (B99878) (ZnS) nanoparticles, for example, have been used to determine the relative stability of different crystal structures and the effects of surface modifications. jnanoworld.com Similarly, for this compound, computational models can predict its stability under various conditions, such as different pH levels, which would affect the protonation state of the carboxylate and hydroxyl groups. The accurate prediction of zinc-binding sites in proteins, which often involves residues like cysteine, histidine, glutamate (B1630785), and aspartate, demonstrates the power of computational approaches in understanding zinc coordination environments. scienceopen.com

Table 2: Computationally Predicted Properties of Zinc Complexes

| Property | Method | System | Finding | Reference |

| Geometry | DFT (M05-2X) | Zn-amino acid complexes | Optimized bond lengths and angles in good agreement with experimental data. | nih.gov |

| Binding Energy | DFT (PBE) | Zinc clusters | Binding energy per atom increases with cluster size, indicating higher stability. | beilstein-journals.org |

| Solvation Structure | MD (AMOEBA) | Aqueous Zn(II) | A water-coordination number of 6 in the first solvation shell. | jussieu.fr |

| Ligand Exchange | NMR Spectroscopy/Analysis | Zinc norcorrole | Binds axial nitrogen ligands ~1000-fold stronger than zinc porphyrins. | peeksgroup.com |

| Structural Stability | DFT/Particle Swarm Optimization | Zn-C compounds | Prediction of several stable semiconducting structures. | researchgate.net |

This table provides examples of how computational methods are used to predict various properties of zinc-containing systems, illustrating the approaches that would be applied to this compound.

Bioinformatic and Computational Studies of Galactarate-Related Enzymatic Systems

The intricate interactions between substrates and enzymes can be powerfully illuminated through theoretical and computational methods. In the context of galactarate metabolism, bioinformatic approaches are crucial for understanding the function of enzymes that bind and process this sugar acid. Of particular interest are zinc-dependent enzymes, where the metal ion plays a fundamental role in both structural integrity and catalytic activity. Computational studies, including molecular docking and simulations of conformational dynamics, provide atomic-level insights into these complex systems.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as galactarate) when bound to a second (a receptor, typically an enzyme), forming a stable complex. nih.gov This method is instrumental in understanding the binding mode of substrates and in predicting the binding affinity, which quantifies the strength of the interaction.

In enzymatic systems related to galactarate, such as the catabolic pathway for D-glucarate/galactarate utilization in Escherichia coli, the enzyme 2-dehydro-3-deoxy-galactarate (DDG) aldolase (B8822740) provides a key example. embopress.org This enzyme, which catalyzes the reversible aldol (B89426) cleavage of a galactarate derivative, is a class II aldolase that depends on a divalent metal cation, typically zinc, for its function. embopress.org

Computational studies on zinc-containing enzymes require specialized approaches. mdpi.com The accurate prediction of binding affinity is contingent on the correct parameterization of the zinc ion and its coordination sphere within the enzyme's active site. mdpi.comnih.gov The geometry of zinc coordination—often tetrahedral, involving residues like histidine, glutamate, aspartate, or cysteine—must be precisely modeled to achieve reliable docking results. embopress.orgmdpi.comnih.gov Machine learning algorithms and specialized scoring functions have been developed to improve the accuracy of binding affinity predictions for these metalloprotein-ligand complexes. scfbio-iitd.res.inarxiv.org Docking studies on zinc-dependent enzymes have shown that considering the deprotonated state of ligands that bind to the zinc ion yields binding energy estimates that correlate more closely with experimental data. mdpi.com

Research on DDG aldolase has utilized crystallographic data to model substrate binding in the active site. These models show that substrates like pyruvate (B1213749) bind in close proximity to the catalytic zinc ion, held in place by interactions with key amino acid residues. embopress.org The table below summarizes typical interactions and predicted energies for ligands in zinc-dependent enzyme active sites, derived from computational studies.

| Enzyme/System | Ligand/Inhibitor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Citation |

| COVID-19 Main Protease | Zn(CQ)Cl2(H2O) | -7.70 | Cys145, His41, Met165 | nih.gov |

| COVID-19 Main Protease | Zn(HQC)Cl2(H2O) | -7.54 | Cys145, His41, Gly143 | nih.gov |

| DDG Aldolase | Pyruvate | Not specified | Gly176, Ser178, Leu216 | embopress.org |

This table presents examples of binding energy calculations and interacting residues from molecular docking studies of zinc-coordinating complexes.

Conformational Dynamics of Zinc-Dependent Enzymes

Enzymes are not static entities; they are dynamic systems that undergo a range of conformational changes essential for their function. core.ac.ukbiorxiv.org The binding and unbinding of substrates, cofactors, and metal ions can induce significant structural rearrangements that are critical for catalysis and regulation. For zinc-dependent enzymes, the zinc ion often acts as a linchpin, stabilizing specific conformations or modulating the dynamic behavior of the protein. biorxiv.org

A pertinent example is the study of Loz1, a zinc-responsive transcription factor in fission yeast that contains two C2H2 zinc-finger domains. biorxiv.org Biophysical analysis revealed that this protein exhibits complex dynamic behavior upon zinc binding, with conformational exchanges occurring on timescales ranging from picoseconds to seconds. The binding of zinc induces distinct conformational states, which in turn regulate the protein's ability to bind DNA and repress gene expression. The first of the two zinc fingers was found to have a weaker affinity for zinc, which was linked to conformational exchange on the millisecond timescale. biorxiv.org

In other zinc-dependent enzymes, the metal ion can influence the dynamics of active-site loops. These loops often control access to the catalytic site and their flexibility is crucial for substrate binding and product release. biorxiv.org For instance, studies on some enzymes have shown that temperature-dependent changes in the flexibility of loops near the active site can alter catalytic rates. diva-portal.org The table below outlines the timescales of dynamic events observed in various enzymes, highlighting the range of motions influenced by ligands and metal ions.

| Protein System | Dynamic Event | Timescale | Method of Observation | Citation |

| Loz1 Zinc Finger 1 | Conformational Exchange | Milliseconds (10⁻³ s) | NMR Spectroscopy | biorxiv.org |

| Staphylococcal Nuclease | Conformational Fluctuation | 41-133 Milliseconds | smFRET | mdpi.com |

| Dengue Virus Protease | Open-Closed State Interconversion | ~10 Milliseconds | smFRET | mdpi.com |

| Adenylate Kinase | Open-Closed State Transition | ~4-8 Milliseconds | smFRET | mdpi.com |

This table illustrates the different timescales of conformational dynamics observed in enzymes, which are crucial for their catalytic function.

These computational and bioinformatic investigations underscore the dual role of zinc in galactarate-related enzymatic systems: it is both a critical structural component that organizes the active site for substrate binding and a modulator of the protein's conformational dynamics, which are essential for efficient catalysis.

Role of Galactarate in Biochemical Pathways and Enzymatic Systems Mechanistic Focus

Galactarate Metabolism in Microbial Systems

Microbes have evolved distinct pathways to catabolize hexuronic acids like D-galacturonate, the primary component of pectin. asm.org These pathways ultimately convert the sugar acid into central metabolic intermediates.

Bacteria utilize at least two primary pathways for D-galacturonic acid catabolism: an isomerase pathway and an oxidative pathway. nih.gov

In bacteria such as Agrobacterium tumefaciens and Pseudomonas syringae, an oxidative pathway is employed. asm.orgtamu.edu In this pathway, D-galacturonate is first oxidized to meso-galactarate (also known as mucate). tamu.edu This initial step is catalyzed by an NAD-dependent uronate dehydrogenase (Udh), which converts D-galacturonate into D-galactarolactone. nih.govresearchgate.net The lactone can then be converted to meso-galactarate. researchgate.net Subsequent enzymatic steps convert galactarate into α-ketoglutarate, a key intermediate of the tricarboxylic acid (TCA) cycle. tamu.eduresearchgate.net The pathway in A. tumefaciens involves the conversion of galactarate to 3-deoxy-2-keto-hexarate by a dehydratase. researchgate.net

While Escherichia coli is known for its isomerase pathway for D-galacturonate, it also possesses a robust system for degrading galactarate. nih.govmit.edu This system allows E. coli to utilize galactarate as a carbon source, breaking it down into intermediates that feed into central metabolism. asm.orgnih.gov The pathway in E. coli involves the conversion of galactarate to 5-keto-4-deoxy-D-glucarate by the enzyme galactarate dehydratase. asm.orgnih.gov This intermediate is then cleaved into pyruvate (B1213749) and tartronate (B1221331) semialdehyde. ebi.ac.uk

The conversion of galactarate and its derivatives is facilitated by a specific set of enzymes.

Galactarate Dehydratase (GarD) : This is the first enzyme in the galactarate degradation pathway in E. coli. nih.gov It catalyzes the dehydration of galactarate to produce 5-keto-4-deoxyglucarate. nih.gov The function of this enzyme is considered advantageous for the fitness of bacteria, such as E. coli and Salmonella Typhimurium, when colonizing the intestine. nih.gov

2-dehydro-3-deoxy-galactarate (DDG) aldolase (B8822740) : This enzyme, also known as 2-keto-3-deoxyglucarate aldolase or GarL, is a Class II aldolase (EC 4.1.2.20). ebi.ac.ukresearchgate.net It plays a key role in the pyruvate-metabolism pathway by catalyzing the reversible aldol (B89426) cleavage of 2-dehydro-3-deoxy-D-glucarate and 5-keto-4-deoxy-D-glucarate into pyruvate and tartronic semialdehyde. ebi.ac.ukresearchgate.net The crystal structure of DDG aldolase from E. coli reveals a modified (α/β)₈ barrel fold. rcsb.orgembopress.org

Uronate Dehydrogenase (Udh) : Found in bacteria like A. tumefaciens, this enzyme initiates the oxidative pathway by oxidizing D-galacturonate to D-galactarolactone using NAD+ as a cofactor. researchgate.netresearchgate.net

Table 1: Key Enzymes in Microbial Galactarate Metabolism

| Enzyme | EC Number | Function | Organism Example | Source |

|---|---|---|---|---|

| Galactarate Dehydratase (GarD) | 4.2.1.42 | Dehydrates galactarate to 5-keto-4-deoxyglucarate | Escherichia coli | nih.gov |

| 2-dehydro-3-deoxy-galactarate aldolase (DDG Aldolase/GarL) | 4.1.2.20 | Catalyzes reversible cleavage of DDG to pyruvate and tartronic semialdehyde | Escherichia coli, Leptospira interrogans | ebi.ac.ukresearchgate.net |

| Uronate Dehydrogenase (Udh) | 1.1.1.203 | Oxidizes D-galacturonate to D-galactarolactone | Agrobacterium tumefaciens | researchgate.net |

Metal Ion Dependency in Galactarate-Modifying Enzymes

Many enzymes involved in sugar metabolism, particularly aldolases, require metal ions for their catalytic activity.

Aldolases are broadly divided into two classes based on their reaction mechanism. researchgate.net Class I aldolases are found in animals and plants and use a Schiff base intermediate. researchgate.net Class II aldolases, typically found in bacteria and fungi, are metal-dependent and require a divalent cation, most commonly Zinc(II) (Zn²⁺), for activity. researchgate.netebi.ac.uk

The 2-dehydro-3-deoxy-galactarate (DDG) aldolase is a member of the Class II aldolase family and thus depends on a metal cofactor for its function. researchgate.net These enzymes typically bind two zinc ions per subunit, where one is directly involved in catalysis and the other may serve a structural role. uniprot.org The Zn²⁺ ion is crucial for the enzyme's ability to perform the carbon-carbon bond cleavage or formation that is central to its function. ebi.ac.uknumberanalytics.com

In all catalytic sites, the zinc ion acts as a Lewis acid, an electron pair acceptor. nih.gov This property is fundamental to its role in enzyme catalysis. The general mechanism for Class II aldolases involves several key steps where the zinc ion is critical:

Substrate Polarization : The Zn²⁺ ion coordinates with the carbonyl oxygen of the substrate. ebi.ac.uknih.gov This interaction polarizes the carbonyl bond, withdrawing electron density and increasing the acidity of the adjacent C-H protons. ebi.ac.uk

Enolate Formation : The increased acidity facilitates the abstraction of a proton by a nearby basic residue in the active site, leading to the formation of a stabilized enolate intermediate. researchgate.netebi.ac.uk

Stabilization : The zinc ion stabilizes the negatively charged transition states and intermediates formed during the reaction. researchgate.net In some aldolases, substrate binding triggers conformational changes that cause the zinc ion to move from a buried, resting position to a surface-exposed, catalytic site, bringing it into optimal position to interact with the substrate. nih.govresearchgate.net

Coordination Environment : The catalytic zinc ion is typically coordinated by specific amino acid residues, most commonly three histidine residues, or a combination of histidine, aspartate, and glutamate (B1630785) residues, creating a distorted tetrahedral geometry. nih.govnumberanalytics.comlu.se This coordination environment precisely positions the zinc ion for its catalytic role.

Transcriptional Regulation of Galactarate Utilization Genes (e.g., DgoR)

The expression of genes for metabolic pathways is tightly controlled to ensure that enzymes are produced only when their substrate is available. In E. coli, the genes for D-galactonate metabolism are organized in the dgo operon. nih.gov

The regulation of this operon is primarily managed by the transcriptional repressor DgoR . nih.gov DgoR belongs to the GntR family of transcriptional regulators. nih.govresearchgate.net In the absence of its specific inducer, the DgoR protein binds to two inverted repeat sequences that overlap with the dgo promoter region. nih.gov This binding physically blocks RNA polymerase from initiating transcription, effectively repressing the expression of the dgo genes. nih.gov

When D-galactonate is present in the cell, it functions as an effector molecule. It binds to the DgoR protein, inducing a conformational change. nih.gov This change reduces DgoR's affinity for its DNA binding site, causing it to dissociate from the operator. nih.gov With the repressor removed, the promoter becomes accessible to RNA polymerase, and the genes for galactonate utilization are transcribed. nih.gov This mechanism allows the bacterium to efficiently switch on the metabolic pathway only when its substrate, D-galactonate, is available. nih.gov Studies have also identified another regulator, CdaR (or SdaR), which appears to be a common activator for the operons involved in D-galactarate, D-glucarate, and D-glycerate utilization. asm.orgunam.mx

Advanced Materials Science Applications and Functionalization Studies

Corrosion Inhibition Properties and Mechanisms

The use of zinc compounds for corrosion protection is a well-established practice. researchgate.netj-cst.org Zinc salts can act as corrosion inhibitors, often by forming a protective layer on the metal surface that hinders the corrosive process. researchgate.net Zinc galactarate, with its organic dicarboxylate nature, is investigated for its potential to offer enhanced or specialized corrosion inhibition properties.

Surface Passivation and Film Formation

Table 1: Mechanisms of Corrosion Inhibition

| Inhibition Mechanism | Description | Relevance to this compound |

|---|---|---|

| Surface Passivation | Formation of a non-reactive film on the metal surface. wikipedia.org | The galactarate anion can react with the metal to form a protective, passive layer. |

| Film Formation | Creation of a physical barrier that isolates the metal from the corrosive environment. researchcommons.org | The organic nature of the galactarate ligand helps in forming a dense, protective film. |

| Adsorption | The inhibitor molecules adhere to the metal surface through physical or chemical bonds. researchcommons.orgmedcraveonline.com | The carboxylate groups in this compound can chemisorb onto the metal surface. |

Electrochemical Analysis of Inhibition Efficiency (e.g., EIS, LPR)

To quantify the effectiveness of this compound as a corrosion inhibitor, various electrochemical techniques are employed. These methods provide insights into the kinetics of the corrosion process and the performance of the inhibitor.

Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A higher Rct value in the presence of an inhibitor indicates a more effective inhibition of the corrosion reaction at the metal surface. abechem.com

Double Layer Capacitance (Cdl): This relates to the adsorption of the inhibitor on the metal surface. A decrease in Cdl is often observed upon the formation of a protective film, as the inhibitor molecules replace water molecules at the interface.

Linear Polarization Resistance (LPR) is another rapid electrochemical technique used to determine the corrosion rate in real-time. gamry.comalspi.com It involves applying a small DC potential sweep around the corrosion potential and measuring the resulting current. The polarization resistance (Rp), which is the slope of the potential-current density curve at the corrosion potential, is inversely related to the corrosion current density (icorr) and, therefore, the corrosion rate. alspi.comresearchgate.net An increase in Rp upon addition of this compound would signify its inhibitive action.

Potentiodynamic polarization studies can further elucidate the mechanism, indicating whether the inhibitor acts on the anodic reaction, the cathodic reaction, or both (mixed-type inhibitor). researchgate.netd-nb.info For instance, a significant shift in the corrosion potential and a decrease in the corrosion current density upon the introduction of the inhibitor are key indicators of its effectiveness. researchgate.netabechem.com

Table 2: Electrochemical Techniques for Corrosion Inhibition Analysis

| Technique | Abbreviation | Key Parameters Measured | Significance |

|---|---|---|---|

| Electrochemical Impedance Spectroscopy | EIS | Charge Transfer Resistance (Rct), Double Layer Capacitance (Cdl) | Provides detailed information on the corrosion mechanism and the protective properties of the inhibitor film. medcraveonline.commedcraveonline.com |

| Linear Polarization Resistance | LPR | Polarization Resistance (Rp) | Allows for rapid and real-time monitoring of the corrosion rate. gamry.comalspi.com |

| Potentiodynamic Polarization | PDP | Corrosion Potential (Ecorr), Corrosion Current Density (icorr) | Helps to determine the type of inhibition (anodic, cathodic, or mixed) and the overall inhibition efficiency. researchgate.netd-nb.info |

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. encyclopedia.pubucl.ac.uk The use of bioderived ligands, such as galactaric acid, is a growing area of interest for creating more sustainable and functional materials. researchgate.net

Synthesis of Galactarate-Based Coordination Polymers with Zinc

The synthesis of coordination polymers using zinc (II) ions is well-documented due to the d¹⁰ electronic configuration of Zn(II), which allows for versatile coordination geometries. nih.govmdpi.com Galactaric acid, with its two carboxylate groups and multiple hydroxyl groups, is an excellent candidate for a multitopic linker. uab.cat

The synthesis of this compound-based coordination polymers typically involves solvothermal or hydrothermal methods, where the reactants (a zinc salt and galactaric acid) are heated in a solvent. rsc.orgmdpi.com The reaction conditions, such as temperature, solvent, and the presence of other modulating ligands, can significantly influence the final structure of the coordination polymer. uab.catmdpi.com For example, the reaction of a zinc salt with galactaric acid can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. rsc.orgrsc.orgrsc.org

Structural Characterization of Extended Frameworks

In a this compound framework, the zinc ions can adopt various coordination geometries, such as tetrahedral or octahedral, by coordinating to the oxygen atoms of the carboxylate groups and potentially the hydroxyl groups of the galactarate ligand, as well as solvent molecules. nih.govmdpi.com The galactarate ligand can act as a bridge between multiple zinc centers, leading to the formation of extended, porous structures. mdpi.com The specific bridging mode of the galactarate and the geometry around the zinc centers dictate the dimensionality and porosity of the final material. ucl.ac.uknih.gov

Polymeric Systems Incorporating Galactarate Moieties